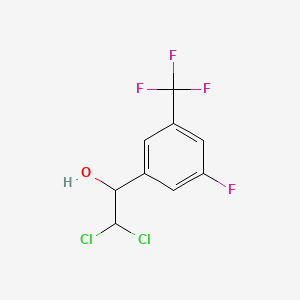
2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O. This compound is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, making it a highly fluorinated and chlorinated molecule . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of a phenyl derivative with chlorinating and fluorinating agents. One common method involves the reaction of a phenyl compound with dichloromethane and trifluoromethylating agents under controlled conditions . Industrial production methods often utilize phase transfer catalysts and polar solvents to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include lithium aluminum hydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds such as:
2,2-Dichloro-1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanol: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical and biological properties.
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol: This compound lacks the dichloro groups, which can significantly affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6Cl2F4O |
|---|---|
Peso molecular |
277.04 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)4-1-5(9(13,14)15)3-6(12)2-4/h1-3,7-8,16H |
Clave InChI |
UUBZCTRCRXPMFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
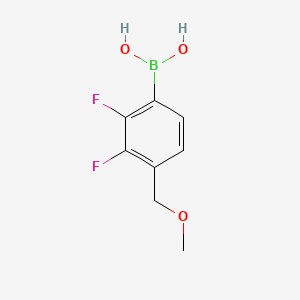
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
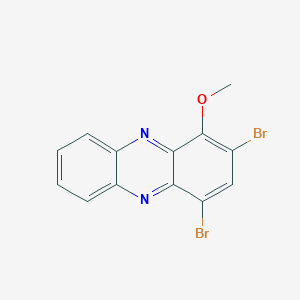
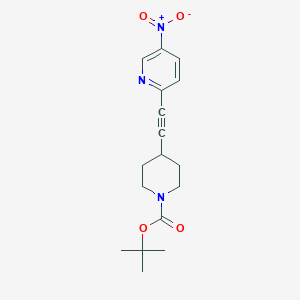
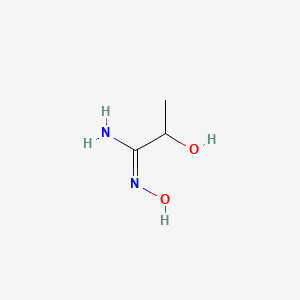

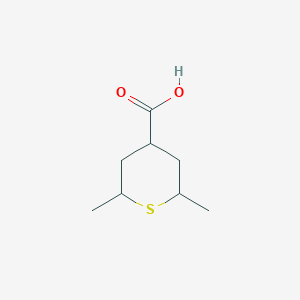

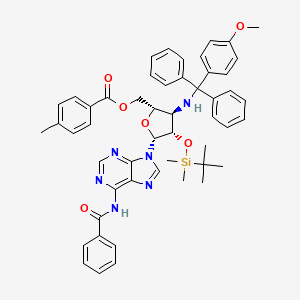

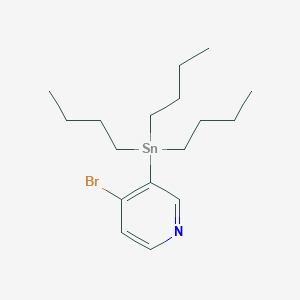
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)

